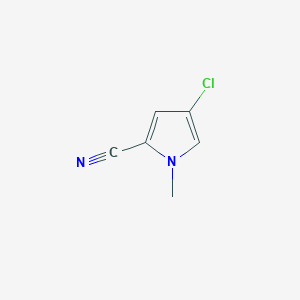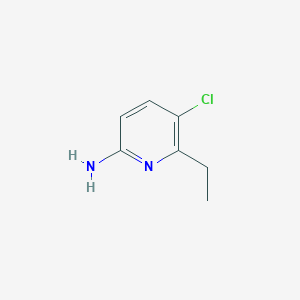aminehydrochloride](/img/structure/B13559089.png)
[(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-fluoro-1-phenylethylamine hydrochloride is a chiral amine compound that features a fluorine atom attached to a phenylethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-fluoro-1-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and methylamine.
Reductive Amination: The key step involves the reductive amination of 2-fluoroacetophenone with methylamine.
Industrial Production Methods
Industrial production of (1R)-2-fluoro-1-phenylethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-fluoro-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2-fluoro-1-phenylethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including chiral amines and fluorinated compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays
Wirkmechanismus
The mechanism of action of (1R)-2-fluoro-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates the activity of neurotransmitter pathways, potentially affecting the release and reuptake of neurotransmitters such as dopamine and serotonin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features but lacking the fluorine atom.
Fluoroamphetamine: A compound with a similar fluorinated phenylethylamine structure but with different pharmacological properties.
Uniqueness
(1R)-2-fluoro-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to non-fluorinated analogs .
This detailed article provides a comprehensive overview of (1R)-2-fluoro-1-phenylethylamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H13ClFN |
|---|---|
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
(1R)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
QBXRVFNYOVPACW-FVGYRXGTSA-N |
Isomerische SMILES |
CN[C@@H](CF)C1=CC=CC=C1.Cl |
Kanonische SMILES |
CNC(CF)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559011.png)
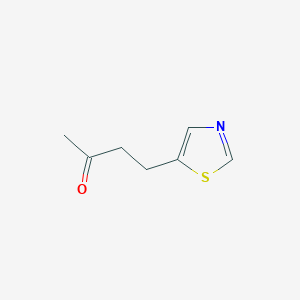
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)

![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
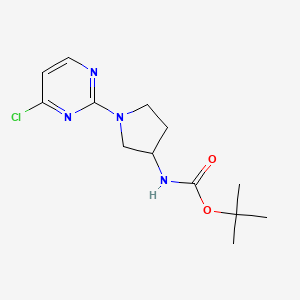
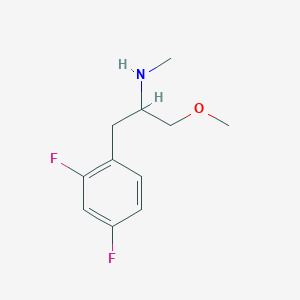
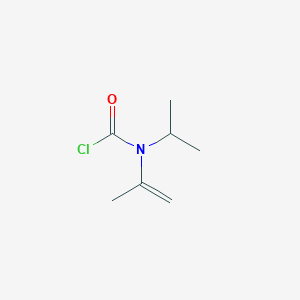
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

